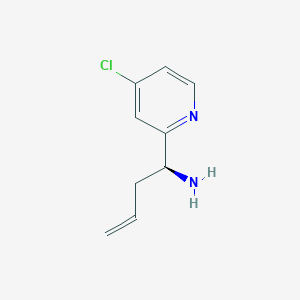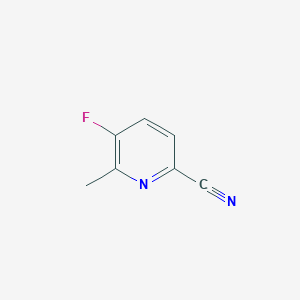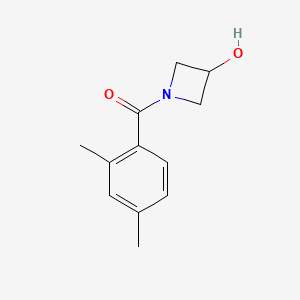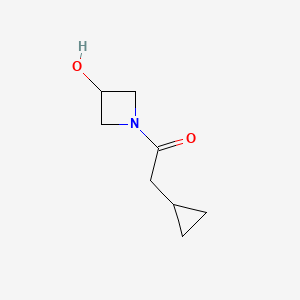![molecular formula C8H10BrNOS B1468908 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-ol CAS No. 1343743-52-1](/img/structure/B1468908.png)
1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-ol
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-ol were not found, there are related compounds that have been synthesized using various methods. For instance, N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives have been synthesized via Suzuki cross-coupling reactions .Molecular Structure Analysis
The molecular structure of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-ol consists of a bromothiophene group attached to an azetidin-3-ol group via a methylene bridge. The InChI code for this compound is 1S/C8H10BrNOS/c10-8-5-9(12-7-8)6-11-3-1-2-4-11/h5,7H,1-4,6H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-ol include a molecular weight of 248.14 g/mol. The compound should be stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen
Synthesis of Imine Derivatives
This compound could be used in the synthesis of imine derivatives. For instance, a variety of imine derivatives have been synthesized via Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids . This process was found to tolerate a wide range of electron-donating and withdrawing functional groups .
Density Functional Theory (DFT) Studies
The compound could be used in DFT studies to explore structural properties. For example, DFT investigations were performed on all synthesized molecules to explore their reactivity and reacting sites .
Non-Linear Optical Properties
The compound could potentially be used in the study of non-linear optical properties. For instance, a series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs were synthesized through Suzuki cross-coupling reactions, and their non-linear optical properties were explored .
Reactivity and Structural Features
The compound could be used to study reactivity and structural features. For example, Density Functional Theory (DFT) investigations were performed on different synthesized analogues to determine their structural characteristics .
Pharmaceutical Potential
The compound could potentially be used in the pharmaceutical industry. Imines are known for their broad spectrum of biological activities, including antimicrobial, analgesic, anticonvulsant, anticancer, antioxidant, antihelmintic, and many others .
Development of Coordination Chemistry
The compound could potentially be used in the development of coordination chemistry. Imines are known for their role in the development of coordination chemistry and inorganic biochemistry .
Eigenschaften
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNOS/c9-6-1-8(12-5-6)4-10-2-7(11)3-10/h1,5,7,11H,2-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALSIKKHANLAEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CS2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-ethyl-5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B1468825.png)

![N-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1468827.png)





![(3-methylbutan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1468841.png)




